molecular formula C10H6N2O2 B2509613 4-Cyano-1H-indole-2-carboxylic acid CAS No. 1369142-21-1

4-Cyano-1H-indole-2-carboxylic acid

Cat. No.: B2509613
CAS No.: 1369142-21-1
M. Wt: 186.17
InChI Key: AUZXOWJDIYDGJU-UHFFFAOYSA-N
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Description

4-Cyano-1H-indole-2-carboxylic acid (CAS 1369142-21-1) is a high-purity indole-based chemical building block with the molecular formula C10H6N2O2 and a molecular weight of 186.17 g/mol . This compound is a key precursor in medicinal chemistry and materials science, serving as a crucial scaffold for the development of biologically active molecules . The indole nucleus is a fundamental structure in many melatoninergic ligands and has been extensively studied for its role in nonlinear optical (NLO) materials, which are critical for information technology applications . Furthermore, its core structure is integral to the synthesis of novel fluorescent nucleosides, which are valuable biochemical tools for probing nucleic acid structures and dynamics . As a specialized reagent, it is commonly used in the synthesis of potential enzyme inhibitors and receptor ligands, making it a valuable compound for pharmaceutical R&D . This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyano-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c11-5-6-2-1-3-8-7(6)4-9(12-8)10(13)14/h1-4,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZXOWJDIYDGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(NC2=C1)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369142-21-1
Record name 4-cyano-1H-indole-2-carboxylic acid
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Significance of the Indole Scaffold in Contemporary Organic and Medicinal Chemistry Research

The indole (B1671886) nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. bldpharm.com This distinction arises from its ability to bind to a multitude of biological receptors, making it a recurring structural motif in a wide range of biologically active compounds. cdnsciencepub.comnih.gov Its presence is fundamental to essential natural molecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506). cdnsciencepub.com The versatility of the indole ring allows it to be a foundational component for a diverse array of natural products, particularly alkaloids, which exhibit significant biological activities. chemicalbook.com

In the realm of drug discovery, chemists leverage the indole framework to design and synthesize extensive libraries of compounds for screening against various diseases. cdnsciencepub.comnih.gov This has led to the development of numerous indole-containing drugs with applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. bldpharm.comchemicalbook.com The ability to functionalize the indole ring at various positions enables the fine-tuning of a molecule's pharmacological profile. bldpharm.com For instance, modifications to the indole structure are crucial in developing kinase inhibitors, tubulin polymerization inhibitors, and agents that target DNA, all of which are important strategies in cancer therapy. nih.gov The continuous exploration of new synthetic methods to create substituted indoles remains a vibrant area of research, driven by the quest for novel therapeutic agents. chemicalbook.com

Overview of Indole 2 Carboxylic Acid Derivatives As Research Subjects

Indole-2-carboxylic acid and its derivatives represent a particularly fruitful subclass within indole (B1671886) chemistry. The carboxylic acid group at the 2-position serves as a versatile chemical handle for further modification, allowing for the construction of more complex molecules such as amides and esters. chemicalbook.commdpi.com This has made indole-2-carboxylic acid a popular starting material for creating compounds with tailored biological activities. chemicalbook.com

Recent research has highlighted the potential of indole-2-carboxylic acid derivatives in several therapeutic areas. For example, they have been identified as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov In this context, the indole core and the C2-carboxyl group can chelate with magnesium ions in the enzyme's active site, which is a key mechanism for inhibition. nih.gov Furthermore, derivatives of indole-2-carboxylic acid are being actively investigated as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that are key targets for cancer immunotherapy. sci-hub.se Other studies have demonstrated their potential as antiproliferative agents through various mechanisms, showcasing the broad therapeutic applicability of this molecular framework. chemicalbook.com

Contextualization of 4 Cyano 1h Indole 2 Carboxylic Acid in Indole Research

Classical and Modern Indole Synthesis Protocols Applicable to Indole-2-carboxylic Acids

Several well-established and contemporary named reactions in organic chemistry provide access to the indole core, with certain methods being particularly amenable to the synthesis of indole-2-carboxylic acids and their derivatives.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone in indole chemistry. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgbyjus.com For the synthesis of indole-2-carboxylic acids, pyruvic acid or its esters are common starting materials. For instance, the reaction of phenylhydrazone of pyruvic acid can yield 2-indolecarboxylic acid. alfa-chemistry.com

The classical Fischer indole synthesis can be performed in a single pot, where the intermediate arylhydrazone is not isolated. byjus.com The reaction is versatile, allowing for the preparation of a wide array of substituted indoles. byjus.com However, the use of unsymmetrical ketones can lead to a mixture of regioisomeric products. byjus.com The reaction conditions often involve strong acids like polyphosphoric acid (PPA), sulfuric acid, or Lewis acids such as zinc chloride. wikipedia.orgalfa-chemistry.com

Table 1: Key Features of the Fischer Indole Synthesis

FeatureDescription
Reactants Arylhydrazines and aldehydes or ketones (e.g., pyruvic acid for indole-2-carboxylic acids). byjus.comalfa-chemistry.com
Catalysts Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃). wikipedia.org
Key Intermediate Arylhydrazone, which undergoes a quimicaorganica.orgquimicaorganica.org-sigmatropic rearrangement. wikipedia.orgbyjus.com
Advantages One-pot procedure, wide substrate scope. byjus.com
Limitations Potential for regioisomeric mixtures with unsymmetrical ketones. byjus.com

A significant modern adaptation of this method is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary intermediate for the Fischer cyclization. wikipedia.org

The Reissert indole synthesis provides a reliable route to indole-2-carboxylic acids and their esters. wikipedia.org The process begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide to form an ethyl o-nitrophenylpyruvate. wikipedia.orgbhu.ac.in This intermediate then undergoes a reductive cyclization to afford the indole-2-carboxylic acid or its ester. wikipedia.org

Traditionally, the reduction step was carried out using reagents like zinc in acetic acid or ferrous sulfate (B86663) and ammonia (B1221849). wikipedia.orgresearchgate.net However, modern advancements have introduced more efficient and safer methods. Continuous-flow hydrogenation has emerged as a powerful technique for this transformation. researchgate.netakjournals.comresearchgate.net This approach offers several advantages, including shorter reaction times, improved safety when handling hydrogen gas, and ease of scalability. akjournals.com

A study by Guillier and coworkers demonstrated the successful use of an H-Cube® continuous-flow hydrogenation system for the preparation of various substituted indole-2-carboxylic acid ethyl esters. researchgate.netakjournals.com The process involves the reduction of the nitro group of an ethyl o-nitrophenylpyruvate derivative, which then spontaneously cyclizes to the corresponding indole. researchgate.net For instance, the synthesis of 5-cyano-1H-indole-2-carboxylic acid ethyl ester was achieved in a 66% yield after purification. akjournals.com

Table 2: Comparison of Batch vs. Continuous-Flow Reissert Synthesis

ParameterBatch HydrogenationContinuous-Flow Hydrogenation
Reaction Time Can be several hours (e.g., 440 minutes). akjournals.comSignificantly shorter. researchgate.netakjournals.com
Safety Requires careful handling of flammable catalysts and hydrogen gas.Enhanced safety due to smaller reaction volumes and in-situ hydrogen generation. akjournals.com
Scalability Can be challenging to scale up.Readily scalable by extending the reaction time. akjournals.com
Yield Good to excellent yields can be achieved.Often provides high yields, for example, 96% for a model substrate. akjournals.com

The Bartoli indole synthesis is a valuable method for the preparation of substituted indoles, particularly those with substituents at the 7-position, which are often difficult to access via classical methods. wikipedia.orgingentaconnect.com The reaction involves the treatment of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent. wikipedia.orgonlineorganicchemistrytutor.com The presence of a bulky ortho substituent is often crucial for the success of the reaction, as it facilitates the key quimicaorganica.orgquimicaorganica.org-sigmatropic rearrangement step in the mechanism. wikipedia.orgonlineorganicchemistrytutor.com

The reaction proceeds through the initial formation of a nitrosoarene intermediate, which then reacts with a second equivalent of the Grignard reagent. wikipedia.orgjk-sci.com A subsequent quimicaorganica.orgquimicaorganica.org-sigmatropic rearrangement, intramolecular cyclization, and dehydration lead to the final indole product. quimicaorganica.orgyoutube.com

An important modification by Dobbs expanded the scope of the Bartoli synthesis by using an ortho-bromine atom as a directing group, which can be subsequently removed. wikipedia.org This allows for the synthesis of indoles that are unsubstituted at the 7-position. ingentaconnect.com

The Nenitzescu indole synthesis , first reported in 1929, involves the reaction of a benzoquinone with a β-aminocrotonic ester to form a 5-hydroxyindole (B134679) derivative. wikipedia.orgsynarchive.com The reaction mechanism consists of a Michael addition followed by a nucleophilic attack and an elimination. wikipedia.org While this method is effective for producing 5-hydroxyindoles, its direct application to the synthesis of this compound is not straightforward. However, it represents a classical approach to indole formation. wikipedia.org Lewis acid catalysis can be employed to improve the reaction. scispace.com

The Bischler indole synthesis (also known as the Bischler–Möhlau indole synthesis) is another classical method that involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an arylamine. wikipedia.orgnih.gov The reaction conditions are often harsh, and it may produce a mixture of regioisomers. wikipedia.orgnih.gov Modifications using microwave irradiation have been developed to provide milder reaction conditions. nih.gov While historically significant, its utility for the synthesis of highly functionalized indoles like this compound may be limited due to the harsh conditions and potential for side reactions. wikipedia.org Some modifications have been developed, such as a photochemical alternative that works well for electron-deficient anilines. combichemistry.com

The Japp–Klingemann reaction is a key step in a two-step procedure for synthesizing indole-2-carboxylic acid esters. nih.gov This reaction involves the coupling of a diazonium salt with a β-keto-ester. slideshare.net The resulting intermediate can then undergo a Fischer indole cyclization to yield the desired indole-2-carboxylic acid ester. nih.gov

For example, the synthesis of ethyl-4,6-dichloro-1H-indole-2-carboxylate was achieved starting from 3,5-dichloroaniline. nih.gov The aniline (B41778) was first diazotized and then subjected to a Japp–Klingemann condensation, followed by a Fischer indole ring closure. nih.gov This sequence highlights the utility of the Japp-Klingemann reaction in preparing precursors for indole-2-carboxylic acids.

Palladium-Catalyzed Heteroannulation and Cross-Coupling Strategies for Indole Scaffolds

Palladium-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, including indoles. libretexts.org These methods offer high efficiency, functional group tolerance, and the ability to construct complex molecular architectures under relatively mild conditions. acs.orgnih.gov

Palladium-catalyzed heteroannulation provides a direct route to the indole core. One such approach involves the reductive N-heteroannulation of 2-nitrostyrenes in the presence of a palladium catalyst and carbon monoxide. acs.orgcapes.gov.br This method allows for the synthesis of indoles with a variety of substituents on the aromatic ring. acs.org For instance, the reaction of methyl 2-bromo-3-nitrobenzoate (B8383632) with ethene in the presence of palladium diacetate has been shown to yield methyl indole-4-carboxylate. acs.org

Palladium-catalyzed cross-coupling reactions are also instrumental in the synthesis of substituted indoles. The Buchwald-Hartwig amination, for example, can be used to form the key C-N bond in the indole ring. nih.gov A versatile precatalyst scaffold, (η³-1-tBu-indenyl)₂(μ-Cl)₂Pd₂, has been developed that is compatible with a range of ligands and effective for various cross-coupling reactions. acs.org

Furthermore, palladium catalysis enables the synthesis of indoles via the cross-coupling of ammonia with 2-alkynylbromoarenes, followed by cyclization. nih.gov These modern catalytic systems often operate under milder conditions and with lower catalyst loadings, making them attractive for complex molecule synthesis. acs.orgyoutube.com

Table 3: Overview of Palladium-Catalyzed Indole Syntheses

MethodDescriptionKey Features
Reductive N-Heteroannulation Cyclization of 2-nitrostyrenes using a palladium catalyst and CO. acs.orgTolerates various functional groups, proceeds under relatively mild conditions. acs.org
Cross-Coupling/Cyclization Sequential cross-coupling and cyclization reactions to build the indole ring. nih.govAllows for the use of diverse starting materials, including ammonia and arylsiloxanes. nih.govrsc.org
Larock Indole Synthesis Palladium-catalyzed annulation of alkynes with o-haloanilines. acs.orgA powerful method for the synthesis of 2,3-disubstituted indoles.

Targeted Synthesis of Cyano-Substituted Indole-2-carboxylic Acid Derivatives

The synthesis of cyano-substituted indole-2-carboxylic acids requires precise control over the regioselectivity of the reactions to introduce the cyano and carboxylic acid groups at the desired positions.

Strategies for Introducing the Cyano Group at Specific Positions

The introduction of a cyano group onto an indole ring can be achieved through various methods, often involving transition-metal-catalyzed reactions. researchgate.net One modern approach avoids the use of highly toxic traditional cyanating agents by employing reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which is considered more environmentally friendly. researchgate.net Transition metals such as rhodium, palladium, copper, and iron have been successfully used to catalyze cyanation reactions on various heterocyclic compounds, including indoles. researchgate.net

For instance, the synthesis of 6-amino-4-cyanoindole-2′-deoxyribonucleoside involves the use of zinc cyanide (Zn(CN)₂) and a palladium catalyst (Pd(PPh₃)₄) to introduce the cyano group at the 4-position of an appropriately protected 6-aminoindole (B160974) derivative. nih.gov This highlights a strategy where an existing functional group directs the position of cyanation.

A general challenge in the functionalization of the indole core is overcoming the inherent reactivity of the C-3 position. nih.gov Directing groups are often employed to achieve substitution at other positions, such as C-4 or C-7. nih.gov

Multi-step Synthetic Sequences for Complex this compound Derivatives

The synthesis of complex derivatives of this compound often involves multi-step sequences that combine various synthetic strategies. An example is the synthesis of a series of cyano-substituted indole derivatives designed as ligands for α-synuclein aggregates. nih.gov This synthesis started with indolyl aldehydes which were subjected to an iterative Wittig reaction to extend the π-conjugated system. The final step involved a Knoevenagel condensation to introduce the cyano group. nih.gov

Another example is the synthesis of indole-2-carboxylic acid derivatives as potential HIV-1 integrase inhibitors. nih.gov This multi-step process began with 3-bromo-1H-indole-2-carboxylic acid. The carboxylic acid was first protected as an ethyl ester. This was followed by a palladium-catalyzed Buchwald-Hartwig reaction to introduce substituted anilines at the C-3 position. nih.gov

The synthesis of a 4-cyano-2-methyl-1H-indole has been reported via a three-step sequence starting from 4-cyanoindole, involving reactions with sodium hydride, n-butyllithium, and subsequent hydrolysis. chemicalbook.com

A synthetic route to 6-amino-4-cyanoindole-2′-deoxyribonucleoside showcases a multi-step process starting with the dibenzyl protection of the exocyclic amine of 6-amino-4-cyanoindole, followed by glycosylation, and finally a two-step deprotection to yield the target molecule. nih.gov

Emerging Green Chemistry Approaches in Indole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly or "green" methods for the synthesis of indoles and their derivatives. tandfonline.comnih.gov These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. nih.gov

Key green chemistry techniques applied to indole synthesis include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields. tandfonline.comtandfonline.com It has been successfully used for various indole syntheses, including the preparation of bis(indolyl)methanes. tandfonline.com

Use of green solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol (B145695), or ionic liquids is a major focus. nih.govnih.gov

Catalysis: The use of catalysts, especially reusable ones, is central to green chemistry. This includes nanocatalysts and metal triflates which can be used in small amounts and often recycled. nih.govtandfonline.com

Multicomponent reactions (MCRs): MCRs, such as the Ugi reaction, are highly efficient as they combine multiple starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps and purification stages. rsc.org An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for the de novo synthesis of indoles from simple starting materials in ethanol, without the need for a metal catalyst. rsc.org

Solvent-free reactions: Conducting reactions without a solvent can significantly reduce waste and simplify product isolation. tandfonline.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in any synthetic process. For the synthesis of indole derivatives, key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.

For example, in the regioselective 3-acylation of indoles using metal triflates, a screening of various catalysts showed that yttrium triflate (Y(OTf)₃) provided the best results. nih.gov

Table 1: Catalyst Optimization for Friedel-Crafts 3-propionylation of Indole. nih.gov
EntryCatalyst (1 mol%)Yield (%)
1Y(OTf)₃85
2Yb(OTf)₃81
3La(OTf)₃73
4Bi(OTf)₃65
5Pr(OTf)₃68

The synthesis of 1,4-naphthoquinones with indole scaffolds was optimized by testing different catalysts and temperatures, with In(OTf)₃ at 110 °C providing the best yield. researchgate.net Similarly, in the development of a copper-catalyzed synthesis of isoquinolone-4-carboxylic acids, various copper salts, bases, solvents, and temperatures were investigated to find the optimal conditions, which were determined to be 10 mol% CuI with Cs₂CO₃ in dioxane at 80 °C. acs.org

Table 2: Optimization of Reaction Conditions for Isoquinolone-4-carboxylic Acid Synthesis. acs.org
EntryCatalystBaseSolventTemp (°C)Yield (%)
1CuICs₂CO₃TFE80N.D.
2CuICs₂CO₃CH₃CN8045
3CuICs₂CO₃DMF8058
4CuICs₂CO₃Dioxane8072
5Cu(OAc)₂Cs₂CO₃Dioxane8055
6CuIK₂CO₃Dioxane8065
7CuIDBUDioxane80N.D.
8CuIt-BuOKDioxane80N.D.
9noneCs₂CO₃Dioxane80N.D.
10CuICs₂CO₃Dioxaner.t.N.D.
11CuICs₂CO₃Dioxane12070
12CuICs₂CO₃DioxaneMW32

N.D. = not detected; TFE = 2,2,2-trifluoroethanol; r.t. = room temperature; MW = microwave irradiation.

These examples demonstrate that a systematic approach to optimizing reaction parameters is essential for developing efficient and high-yielding syntheses of complex molecules like this compound and its derivatives.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, enabling the synthesis of various derivatives such as esters and amides, and it can also be removed through decarboxylation.

Esterification Reactions for Indole-2-carboxylic Acid

Esterification of indole-2-carboxylic acids is a common transformation. For instance, reacting 3-bromo-1H-indole-2-carboxylic acid with anhydrous ethanol in the presence of a catalytic amount of concentrated sulfuric acid at 80°C yields the corresponding ethyl ester. nih.gov This method is a standard procedure for converting carboxylic acids to esters. Another approach involves the alkaline hydrolysis of ethyl indole-2-carboxylate (B1230498) to yield indole-2-carboxylic acid. orgsyn.org

A ligand-free, copper-catalyzed cascade process has also been developed for the synthesis of indole-2-carboxylic acid esters from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate. rsc.org This reaction proceeds efficiently for a variety of substrates under mild conditions. rsc.org

Table 1: Examples of Esterification Reactions

ReactantReagents and ConditionsProductReference
3-Bromo-1H-indole-2-carboxylic acidAnhydrous ethanol, concentrated H₂SO₄, 80°CEthyl 3-bromo-1H-indole-2-carboxylate nih.gov
2-Halo aryl aldehydes/ketonesEthyl isocyanoacetate, ligand-free copper catalystIndole-2-carboxylic acid esters rsc.org

Amide Coupling Reactions to Form Indole-2-carboxamides

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry. hepatochem.comluxembourg-bio.comresearchgate.net Indole-2-carboxamides, for example, have been identified as a promising class of antituberculosis agents. nih.gov The synthesis of these compounds often involves the use of coupling reagents to activate the carboxylic acid. hepatochem.comnih.gov

Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). nih.gov For instance, the synthesis of N-(4-fluorobenzyl)-1H-indole-2-carboxamide was achieved by reacting 1H-indole-2-carboxylic acid with 4-fluorobenzylamine. mdpi.com Structure-activity relationship studies have shown that substitutions at the 4- and 6-positions of the indole ring, including with a cyano group, can improve metabolic stability. nih.gov

Table 2: Amide Coupling Reaction Example

Carboxylic AcidAmineCoupling Reagents/ConditionsProductReference
1H-Indole-2-carboxylic acid4-FluorobenzylamineACN (solvent)N-(4-Fluorobenzyl)-1H-indole-2-carboxamide mdpi.com
Functionalized carboxylic acidsElectron deficient aminesEDC, DMAP, cat. HOBt, DIPEA, acetonitrileFunctionalized amide derivatives nih.gov

Decarboxylation Pathways and their Mechanistic Understanding

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a key transformation of indolecarboxylic acids. nih.govyoutube.com Heating indole-2-carboxylic acid above its melting point leads to decarboxylation to form indole. researchgate.net This reaction can be carried out in a suitable solvent, with or without a catalyst, under inert conditions. google.com Solvents like quinoline (B57606) and diphenyl ether are often used, and the reaction can be catalyzed by transition metals such as copper oxides. google.com

The mechanism of decarboxylation of indolecarboxylic acids in acidic solutions has been studied, revealing the role of protonated carbonic acid as a reactive intermediate. nih.govtandfonline.com In concentrated acid, water adds to the carboxyl group, and the resulting hydrated species undergoes rate-determining carbon-carbon bond cleavage. nih.gov

Reactivity of the Indole Nitrogen (N1-H)

The nitrogen atom of the indole ring can participate in various reactions, including N-arylation and reactions with nitrogen dioxide. A copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides provides a route to N-aryl indoles. organic-chemistry.org This reaction proceeds with Cu₂O as the catalyst and has good functional group tolerance. organic-chemistry.org The reaction of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent has also been investigated. rsc.org

Reactivity of the Cyano Group and its Chemical Conversions

The cyano group is a versatile functional group that can be converted into other functionalities. researchgate.net For example, a cyano group can be transformed into an amide. In one instance, a 2-cyano-4-bromo-7-fluoro-1H-indole was synthesized from the corresponding carboxylic acid via a series of hydrolysis, condensation, and dehydration reactions. sci-hub.se The cyano group is a valuable precursor for creating diverse molecular structures. nih.gov

Regioselective Functionalization of the Indole Core in this compound

The functionalization of the indole core at specific positions is crucial for synthesizing targeted molecules. acs.orgnih.govfigshare.com The C4 position of indole is generally less reactive, making the synthesis of 4-substituted indoles a challenge. acs.org However, strategies have been developed for the regioselective functionalization of indoles. acs.orgnih.govfigshare.comresearchgate.net For instance, an aldehyde group can act as a directing group to facilitate C4-functionalization using a ruthenium catalyst. acs.orgnih.govfigshare.comresearchgate.net

The electronic nature of substituents on the indole ring can influence the regioselectivity of reactions. beilstein-journals.org An electron-withdrawing group on the indole nitrogen can favor the formation of 4,5-fused indoles by reducing the nucleophilicity at the C3 position. beilstein-journals.org

Electroorganic and Metallaphotoredox Catalysis in Indole-2-carboxylic Acid Transformations

The convergence of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has emerged as a powerful strategy in modern organic synthesis. princeton.edunih.gov This approach enables novel transformations by generating reactive radical intermediates under mild conditions, often using visible light as a sustainable energy source. princeton.edunih.gov Similarly, electroorganic synthesis offers a reagent-free method to generate reactive species and drive chemical transformations through the direct input of electrical energy. researchgate.netacs.org For indole-2-carboxylic acids, including the 4-cyano substituted variant, these methods unlock pathways for functionalization that are complementary to traditional thermal reactions.

The core advantage of applying these strategies to indole-2-carboxylic acids lies in the strategic use of the carboxylic acid group as a traceless activation handle. princeton.edunih.gov Through an oxidative single-electron transfer (SET) event, the carboxylate can undergo facile decarboxylation to generate an indole-2-yl radical. This highly reactive intermediate can then be intercepted by a transition metal catalyst (commonly nickel or copper) and funneled into a variety of cross-coupling reactions. princeton.edunih.govchemrxiv.org This decarboxylative strategy allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2-position of the indole ring.

While specific studies focusing exclusively on this compound are not extensively documented, the general principles of metallaphotoredox catalysis on (hetero)aromatic carboxylic acids provide a strong basis for predicting its reactivity. princeton.edunih.gov The presence of the electron-withdrawing cyano group at the C4-position is expected to influence the electronic properties of the indole core, potentially affecting reaction rates and the stability of intermediates compared to unsubstituted indole-2-carboxylic acid.

Decarboxylative Cross-Coupling Reactions:

A primary application of metallaphotoredox catalysis is the decarboxylative cross-coupling of carboxylic acids with various partners. acs.orgorganic-chemistry.org For an indole-2-carboxylic acid substrate, this would involve the generation of the C2-centered indole radical, which is then captured by a low-valent metal catalyst (e.g., Ni(0) or Cu(I)). The resulting organometallic intermediate can then undergo oxidative addition with a coupling partner (e.g., an aryl or vinyl halide) followed by reductive elimination to furnish the C2-functionalized indole and regenerate the active catalyst. chemrxiv.orgorganic-chemistry.org

This methodology allows for the synthesis of 2-aryl, 2-vinyl, and 2-alkyl indoles from a common carboxylic acid precursor. Research has demonstrated that a wide range of functional groups are tolerated under these mild conditions. acs.org For example, the photoredox-catalyzed decarboxylative cross-coupling of aryl acetic acids with aryl nitriles has been achieved in high yields, showcasing the formation of unsymmetrical diarylmethanes. nih.gov

Representative Conditions for Metallaphotoredox Decarboxylative Vinylation
ComponentReagent/ParameterPurpose
Carboxylic AcidAlkyl Carboxylic Acid (1.5 equiv.)Radical Precursor
Coupling PartnerVinyl Halide (1.0 equiv.)Substrate
PhotocatalystIr[dF(Me)ppy]₂(dtbbpy)PF₆ (1 mol%)Visible Light Absorber / SET Agent
Metal CatalystNiCl₂·dtbbpy (10 mol%)Cross-Coupling Catalyst
BaseDBU (1.5 equiv.)Deprotonation of Carboxylic Acid
SolventDMSOReaction Medium
Light SourceBlue LEDsPhotoexcitation

Table based on data for general decarboxylative vinylation. organic-chemistry.org

Electroorganic Transformations:

Electroorganic synthesis provides an alternative, catalyst-free approach to decarboxylation. The anodic oxidation of carboxylic acids, a process first studied by Kolbe, generates radical intermediates via decarboxylation near the electrode surface. acs.org Modern electrochemistry allows for catalyst-controlled functionalization by leveraging the formation of self-adsorbed carboxylate monolayers at the anode. This promotes selective oxidation of the substrate over an oxidatively sensitive catalyst in the bulk solution, enabling new reaction pathways. nih.gov

For indole derivatives, electrochemical methods have been developed for both their synthesis and functionalization. researchgate.net For instance, electrocatalytic dehydrogenative cyclization of 2-vinylanilides has been used to synthesize indoles. acs.org While direct electrochemical decarboxylation of this compound to initiate cross-coupling is a plausible transformation, specific research findings are limited. The general principle involves generating the indole-2-yl radical at the anode, which could then react with other species in the electrolyte or undergo further oxidation to a carbocation, opening pathways to different products.

Derivatization Strategies and Structure Activity Relationship Sar Studies Centered on 4 Cyano 1h Indole 2 Carboxylic Acid Analogs

Systematic Structural Modifications of the Indole-2-carboxylic Acid Scaffold

Systematic modifications of the indole-2-carboxylic acid core are fundamental to optimizing its therapeutic potential. Researchers have explored substitutions at various positions on the indole (B1671886) ring, alterations to the crucial carboxylic acid group, and changes to linker moieties to fine-tune the molecule's properties.

Substituent Effects on the Indole Ring (C3, C5, C6, C7)

The indole ring offers multiple sites for substitution, and the nature and position of these substituents have a profound impact on biological activity.

C3 Position: Modifications at the C3 position can significantly influence activity. For instance, introducing substituted anilines at the C3 position via a Buchwald–Hartwig reaction has been explored. nih.gov Lengthening the linker of C3 substituents with benzyloxymethyl groups has also been attempted to enhance interactions within hydrophobic pockets of target enzymes. nih.gov However, these modifications did not always lead to improved activity, suggesting that the size and nature of the C3 substituent are critical. nih.gov In some cases, C3-substituted indole derivatives, particularly those with an unsubstituted N1 nitrogen, have shown enhanced cytoprotective activity due to the stabilization of the resulting indolyl radical. nih.gov

C5, C6, and C7 Positions: Substitutions on the benzene (B151609) portion of the indole ring are critical for modulating activity. In studies of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors, it was found that substituents at the C6 position were particularly favorable. sci-hub.senih.gov An acetamido or ethylamino group at C6 increased inhibitory activity, potentially by forming hydrogen bonds with the target enzymes. sci-hub.se Specifically, a 6-ethylamino substituted compound showed a 23-fold increase in activity compared to the initial hit compound. sci-hub.se Conversely, introducing groups like fluoro, chloro, cyano, or nitro at the C6 position resulted in a loss of activity. sci-hub.se For CysLT1 antagonists, substitutions at the C7 position of the indole ring were found to be the most favorable, with methoxy-substituted derivatives showing high potency. nih.gov In contrast, substitution at the C4 position was the least favorable for this class of compounds. nih.gov For seco-Duocarmycin analogs, C5-O-substitution was found to be a key determinant of cytotoxic activity. nih.gov

Table 1: Effect of Indole Ring Substituents on Biological Activity

Position Substituent Target/Activity Observation Citation
C3 Substituted Anilines HIV-1 Integrase Activity varied; highlighted the importance of substituent nature. nih.gov
C5 Benzyloxy Cytotoxicity Key for activity in seco-CI analogs. nih.gov
C6 Acetamido IDO1/TDO Inhibition Favorable for activity, led to potent dual inhibitors. sci-hub.senih.govebi.ac.uk
C6 Ethylamino IDO1/TDO Inhibition Showed the strongest inhibitory activity in its series. sci-hub.se
C6 Cyano (CN) IDO1/TDO Inhibition Resulted in loss of inhibitory activity (>100 µM). sci-hub.se
C7 Methoxy CysLT1 Antagonism Most favorable position for substitution, leading to high potency. nih.gov

Modifications of the Carboxylic Acid Group (e.g., esters, amides, bioisosteres)

The carboxylic acid group at the C2 position is often a critical pharmacophore, essential for binding to biological targets. sci-hub.se

Esters and Amides: Esterification of the C2 carboxyl group has been shown to abolish inhibitory activity against targets like HIV-1 integrase, likely because it prevents the necessary chelation with metal ions in the enzyme's active site. nih.gov Similarly, converting the carboxylic acid to various amides has been a common strategy. nih.govarkat-usa.org For instance, coupling the indole-2-carboxylic acid with different amino acids creates indole-2-carboxamides, expanding the chemical diversity for screening. arkat-usa.org

Bioisosteres: Replacing the carboxylic acid with bioisosteres—chemical groups with similar physical or chemical properties—has been investigated to improve pharmacokinetic properties or modulate activity. nih.govresearchgate.net However, for IDO1 inhibitors, replacing the carboxyl group with close bioisosteres like carbamoyl (B1232498), hydroxamic acid, or even a cyano group led to a complete loss of inhibition. sci-hub.se This suggests that the carboxyl anion's ability to form specific electrostatic interactions is crucial and not easily mimicked by other functional groups in this context. sci-hub.se Common bioisosteres for carboxylic acids include tetrazoles, N-acylsulfonamides, and isooxazolols, which can offer alternative metabolic profiles. hyphadiscovery.com

Table 2: Influence of C2-Carboxylic Acid Modification on IDO1 Inhibition

Compound Modification R2 Group IC50 (µM) for IDO1 Result Citation
Parent Carboxylic Acid -COOH 40.7 ± 3.03 Active sci-hub.se
Methyl Ester -COOCH3 >100 Inactive nih.gov
Methyl Replacement -CH3 >100 Inactive sci-hub.se
Cyano Replacement -CN >100 Inactive sci-hub.se
Carbamoyl Bioisostere -CONH2 >100 Inactive sci-hub.se
Hydroxamic Acid Bioisostere -CONHOH >100 Inactive sci-hub.se

Linker Modifications and their Influence on Activity

In many analogs, the indole scaffold is connected to another chemical moiety via a linker. The composition and length of this linker can be critical for maintaining the correct orientation and distance for optimal binding. In a series of 4-arylamino-7-fluoro-indole-2-carboxylic acids, the single-atom amino group (-NH-) at the C4 position acted as a linker. sci-hub.se When this linker was replaced with other groups, such as a sulfur atom (-S-), aminomethylene (-NHCH2-), or carbamoyl (-CONH-), the resulting compounds showed no inhibition against IDO1. sci-hub.se This indicates that the -NH- group is a vital pharmacophoric element in this specific series, and its modification is not tolerated. sci-hub.se In other studies, the length of linkers attached to the C3 position was explored to optimize interactions with hydrophobic pockets. nih.gov

Role of the Cyano Group in Modulating Biological Activity

The cyano (C≡N) group is a small, linear, and strongly electron-withdrawing substituent that can significantly influence a molecule's biological activity through various mechanisms. researchgate.netnih.gov

Electronic Effects and Hydrogen Bonding: As a potent electron-withdrawing group, the cyano group can modulate the electronic density of the indole ring, which can affect its binding affinity and reactivity. researchgate.netnih.gov The nitrogen atom in the cyano group can act as a hydrogen bond acceptor, participating in crucial interactions with amino acid residues in a protein's binding site. nih.govnih.gov For example, in some enzyme inhibitors, the cyano moiety has been observed to form hydrogen bonds with residues like Gln or His. nih.gov

Metabolic Stability and Pharmacokinetics: The cyano group is generally considered metabolically stable and can reduce a molecule's susceptibility to hepatic oxidative metabolism. nih.gov Its introduction can also improve pharmacokinetic properties, such as solubility. nih.gov However, there is a potential for the cyano group to be metabolized via hydrolysis, first to an amide and then to a carboxylic acid, which could alter the compound's activity profile. researchgate.net

Derivatization for Enhanced Analytical Detection in Research

Beyond modifying biological activity, derivatization is a key strategy for improving the analytical detection of compounds like 4-cyano-1H-indole-2-carboxylic acid, particularly in complex biological matrices. nih.govresearchgate.net The primary challenge in analyzing carboxylic acids by methods like liquid chromatography-mass spectrometry (LC-MS) is often their poor ionization efficiency in the commonly used positive ion mode. nih.govnih.gov

To overcome this, the carboxylic acid group can be chemically modified to attach a tag that is easily ionizable. nih.gov A common strategy is amidation, where the carboxylic acid is coupled with an amine-containing reagent. nih.gov For instance, reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) have been developed specifically for this purpose. nih.govresearchgate.net This reagent reacts with the carboxylic acid group under mild aqueous conditions, attaching a permanently charged quaternary ammonium (B1175870) group. nih.govresearchgate.net This modification ensures that the derivative is readily detected with high sensitivity in positive-ion electrospray ionization (ESI) mass spectrometry, simplifying sample preparation and analysis in research settings. nih.gov

Computational Chemistry and Molecular Modeling of 4 Cyano 1h Indole 2 Carboxylic Acid Systems

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and a host of electronic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. mdpi.com It is used to investigate the structural and electronic properties of molecules by calculating the electron density rather than the complex many-electron wavefunction. mdpi.com While specific, in-depth DFT studies exclusively on 4-Cyano-1H-indole-2-carboxylic acid are not widely available in peer-reviewed literature, the methodology has been extensively applied to closely related indole-2-carboxylic acid (I2CA) derivatives. researchgate.netresearchgate.net These studies provide a robust framework for what can be expected from a similar analysis of the 4-cyano derivative.

A typical DFT study on an indole (B1671886) carboxylic acid involves geometry optimization to find the lowest energy conformation of the molecule. For I2CA, theoretical studies have explored four possible conformers of the monomer using methods like B3LYP, with the calculated bond lengths and angles of the most stable structure showing good agreement with experimental X-ray diffraction data. researchgate.net Similar calculations for this compound would elucidate the influence of the electron-withdrawing cyano group at the C4 position on the planarity of the indole ring and the orientation of the carboxylic acid group.

Electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. uni.lu For I2CA, the HOMO-LUMO gap has been calculated to understand its bioactivity. researchgate.net The introduction of a cyano group, a strong electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO, potentially narrowing the energy gap and altering the molecule's reactivity profile compared to the parent I2CA.

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For I2CA, MEP analysis has highlighted its potential reactive sites. researchgate.net A similar analysis for the 4-cyano derivative would reveal how the cyano group modifies the electrostatic potential across the indole scaffold.

Table 1: Predicted Properties of this compound

This table presents computationally predicted properties for the molecule.

Property Value Source
Molecular Formula C10H6N2O2 PubChem uni.lu
Monoisotopic Mass 186.04292 Da PubChem uni.lu
XlogP 1.6 PubChem uni.lu
Predicted CCS ([M+H]+) 142.6 Ų PubChem uni.lu

| Predicted CCS ([M-H]-) | 143.3 Ų | PubChem uni.lu |

A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. q-chem.com PES scans are crucial for identifying stable conformers (local minima), transition states (saddle points), and for understanding the energy barriers between them. q-chem.comuni-muenchen.de This is often accomplished by performing a "relaxed" PES scan, where one or more internal coordinates (like a bond length or dihedral angle) are systematically varied, and at each step, the rest of the molecular geometry is optimized. readthedocs.io

For this compound, a key area for PES analysis would be the rotation around the C2-C(carboxyl) single bond. This rotation dictates the orientation of the carboxylic acid group relative to the indole ring, which has significant implications for intermolecular interactions like hydrogen bonding. Studies on other carboxylic acids have used this method to analyze the free energy landscape and conformational equilibrium between different rotamers (e.g., syn and anti conformations). nih.gov A PES scan could quantify the energy barrier for this rotation in this compound, revealing the relative populations of its conformers at a given temperature. Such a scan can be performed by systematically changing the dihedral angle involving the indole ring and the carboxylic acid group in steps (e.g., 10° increments) and calculating the energy at each point. researchgate.net

Another important application of PES analysis is in studying intermolecular interactions. For instance, Franck-Condon (FC) simulations, which rely on the PES of the ground (S₀) and excited (S₁) states, have been used to determine the structures of 3-cyanoindole (B1215734) and its water clusters. doi.org This type of analysis for this compound could elucidate how it interacts with solvent molecules and how its geometry changes upon electronic excitation. doi.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to propose binding modes for potential inhibitors.

While no specific docking studies for this compound have been reported, the indole-2-carboxylic acid scaffold has been explored as an inhibitor for several important biological targets. These studies provide a strong basis for predicting potential targets for the 4-cyano derivative.

Cyclooxygenase (COX) Enzymes: Derivatives of indole-2-carboxylic acid have been designed and docked as potential selective COX-2 inhibitors, which are important anti-inflammatory targets. nih.gov Docking simulations showed that these compounds could fit into the active site of COX-2, and predictions identified specific ester derivatives as potentially potent and selective inhibitors. nih.gov

HIV-1 Integrase: More recently, indole-2-carboxylic acid itself was identified as an inhibitor of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov Docking studies revealed that the indole nucleus could chelate with two Mg²⁺ ions in the enzyme's active site. Subsequent optimization led to derivatives with improved inhibitory activity, where the binding mode analysis showed key π-π stacking interactions with viral DNA. nih.gov

Other Targets: Indole derivatives have also been investigated as inhibitors for other targets, including Peroxisome Proliferator-Activated Receptor γ (PPARγ) for antidiabetic applications and Cyclin-Dependent Kinase 5 (CDK-5) for anticancer potential. nih.govresearchgate.net

For this compound, docking simulations could be performed against these and other relevant targets. The cyano group could potentially form specific interactions (e.g., hydrogen bonds or dipole-dipole interactions) with active site residues, enhancing binding affinity or altering selectivity compared to other derivatives.

Table 2: Examples of Molecular Docking Targets for Indole-2-Carboxylic Acid Derivatives

This table summarizes biological targets against which indole-2-carboxylic acid derivatives have been computationally docked.

Target Protein Therapeutic Area Key Findings from Docking Studies Reference(s)
Cyclooxygenase-2 (COX-2) Anti-inflammatory Ester derivatives predicted to be selective inhibitors, docking at the flurbiprofen (B1673479) binding site. nih.gov
HIV-1 Integrase Antiviral (HIV) The indole scaffold chelates Mg²⁺ ions in the active site; halogenated derivatives form π-π stacking interactions with DNA. nih.gov
PPARγ Antidiabetic Linked propanoic acid derivatives showed good affinity at the active site. researchgate.net

| CDK-5 | Anticancer | Azine derivatives of indole showed favorable interactions with the CDK-5 enzyme. | nih.gov |

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Binding Modes

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of docking poses, explore conformational changes in the ligand and receptor, and calculate binding free energies. mdpi.comnih.gov

An MD simulation of this compound in complex with a target protein (e.g., HIV-1 integrase) would begin with the best-scoring pose from molecular docking. The complex would be solvated in a water box with appropriate ions to neutralize the system. mdpi.com The simulation would then proceed for a duration of nanoseconds to microseconds, solving Newton's equations of motion for every atom in the system.

Analysis of the MD trajectory can provide several key insights:

Complex Stability: The root-mean-square deviation (RMSD) of the protein backbone and the ligand over time indicates the stability of the complex. A stable RMSD suggests that the ligand remains in its binding pocket in a consistent orientation. mdpi.com

Conformational Flexibility: The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible and which are stabilized by ligand binding. mdpi.com This can also reveal the conformational dynamics of the ligand itself within the binding site. nih.gov

Binding Interactions: MD simulations allow for the analysis of intermolecular interactions, such as hydrogen bonds, over the course of the simulation. This provides a dynamic picture of which interactions are most persistent and critical for binding, in contrast to the static picture from docking. mdpi.com For example, simulations of indomethacin (B1671933) analogs with COX-2 provided insight into the molecular basis for isomer binding selectivity. nih.gov

Anharmonic Conformational Analysis: Advanced techniques can analyze the simulation trajectory to identify rare but functionally important anharmonic conformational events, providing a deeper understanding of the biomolecular dynamics that govern function. pitt.edu

In Silico Prediction of Reactivity and Selectivity in Synthetic Pathways

Computational chemistry is increasingly used to predict the outcome of chemical reactions, guiding synthetic efforts by forecasting reactivity and selectivity. rsc.orgrsc.org This is particularly valuable for complex heterocyclic systems like indoles.

For this compound, computational models can predict its reactivity in various transformations. For example, DFT calculations can be used to model the transition states of potential reactions. The relative energies of competing transition states can predict the regioselectivity or stereoselectivity of a reaction.

Studies on the nucleophilic addition to "indolynes" (aryne derivatives of indoles) have successfully used DFT calculations to create a model that predicts regioselectivity. nih.gov This model, based on the distortion energies required to bend the indolyne structure, could be adapted to predict the outcomes of reactions involving the benzenoid portion of this compound. nih.gov Similarly, computational analysis of cycloaddition reactions involving indolynes has explained observed regioselectivity based on the polarization of the aryne triple bond. nih.gov

Furthermore, in silico tools can predict sites of metabolic transformation or chemical liability. Reactivity descriptors derived from DFT, such as Fukui functions, can pinpoint the atoms most susceptible to nucleophilic or electrophilic attack, aiding in the prediction of both desired synthetic reactions and potential metabolic pathways. While specific predictive studies on the synthesis of this compound are lacking, the general synthetic routes to substituted indole-2-carbonitriles and indole-2-carboxylic acids often involve electrophilic substitution or cross-coupling reactions, the selectivity of which could be modeled computationally. nih.govmdpi.com

Mechanistic Insights and Biological Target Interactions of 4 Cyano 1h Indole 2 Carboxylic Acid Derivatives

Investigation of Enzymatic Inhibition Mechanisms

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govfrontiersin.org Overexpression of these enzymes is associated with immune suppression in cancer. nih.govnih.gov

One selective inhibitor of hIDO1, PF-06840003 (IPD), has been shown to have a significantly higher potency for hIDO1, with an IC50 of 1 μM, compared to hTDO, for which the IC50 is 424 μM. nih.gov This represents a 400-fold greater inhibitory activity towards hIDO1. nih.gov X-ray crystallography studies have revealed that the binding pocket for IPD in hIDO1 is more flexible than in hTDO, providing a structural basis for this selectivity. nih.gov

In the active site of hIDO1, the indole (B1671886) ring of IPD is rotated by approximately 30 degrees, allowing its indoleamine group to form a hydrogen bond with the side chain of serine 167. nih.gov This interaction, along with the parallel positioning of its succinimide (B58015) ring to the heme, destabilizes the water ligand of the heme iron, leading to its displacement from the distal heme pocket. nih.gov In addition to binding at the active site (Sa), a second molecule of IPD has been observed in an inhibitory site (Si) on the proximal side of the heme in hIDO1. nih.gov

HIV-1 Integrase Strand Transfer Inhibition: Mechanistic and Binding Mode Analysis

HIV-1 integrase is a crucial enzyme for viral replication, responsible for inserting the viral DNA into the host genome. nih.govmdpi.com This process involves two main steps: 3'-processing and strand transfer. mdpi.com Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that specifically block the strand transfer step. nih.govnih.gov

Derivatives of indole-2-carboxylic acid have been identified as potent INSTIs. nih.gov Molecular docking studies have shown that the indole core and the C2 carboxyl group of these derivatives can chelate the two Mg2+ ions present in the active site of the integrase enzyme. nih.gov This interaction is critical for inhibiting the strand transfer activity.

Further structural modifications, such as the introduction of a long branch at the C3 position of the indole core, have been shown to enhance the inhibitory effect. This is attributed to improved interactions with a hydrophobic cavity near the active site of the integrase. nih.gov For instance, the derivative 20a demonstrated a significantly increased integrase inhibitory effect with an IC50 value of 0.13 μM. nih.gov

CompoundTargetIC50 (μM)Mechanism of Action
PF-06840003 (IPD)hIDO11Selective inhibition through flexible binding pocket interaction. nih.gov
PF-06840003 (IPD)hTDO424Weaker inhibition due to a less flexible binding pocket. nih.gov
Indole-2-carboxylic acid derivative 20aHIV-1 Integrase0.13Chelation of Mg2+ ions in the active site and interaction with a hydrophobic cavity. nih.gov

Secreted Phospholipase A2 Type X (sPLA2-X) Inhibition Mechanisms

Secreted phospholipase A2 type X (sPLA2-X) is an enzyme that catalyzes the hydrolysis of phospholipids, leading to the production of free fatty acids and lysophospholipids. nih.gov It is considered a potential therapeutic target for atherosclerosis. nih.gov

A series of indole-2-carboxamides have been identified as selective inhibitors of sPLA2-X. nih.gov X-ray crystallography of a lead compound bound to sPLA2-X revealed that the carboxamide group forms three hydrogen bonds and one coordination bond with the catalytic calcium ion. nih.gov The indole core of the inhibitor occupies a hydrophobic pocket lined by several amino acid residues, including Leu5, Val9, Pro17, Tyr20, Cys43, Ile94, and Leu98. nih.gov The difference in this lipophilic pocket across various sPLA2 isoforms contributes to the selectivity of these inhibitors. nih.gov

Receptor Antagonism and Allosteric Modulation Studies

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism

Cysteinyl leukotrienes are inflammatory mediators that exert their effects through receptors like CysLT1. Antagonists of this receptor are used in the treatment of asthma.

A specific derivative, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k), has been identified as a highly potent and selective CysLT1 antagonist. nih.gov This compound exhibited IC50 values of 0.0059 ± 0.0011 μM for CysLT1 and 15 ± 4 μM for the related CysLT2 receptor, demonstrating significant selectivity. nih.gov

Dopamine (B1211576) D2 and D3 Receptor Ligand-Receptor Interactions and Allosteric Modulation

Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for antipsychotic and anti-Parkinsonian drugs. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a lower risk of side effects. nih.govnih.gov

The compound N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652) has been shown to act as a negative allosteric modulator of the D2 receptor. nih.gov It is believed to adopt a bitopic pose, where the 1H-indole-2-carboxamide moiety extends into a secondary pocket located between the extracellular ends of transmembrane helices 2 (TM2) and 7 (TM7). nih.gov Within this pocket, the indole's NH group forms a hydrogen bond with Glutamate 95 (Glu95) at position 2.65, and the cyclohexylene group engages in a hydrophobic interaction with Valine 91 (Val91) at position 2.61. nih.gov Fragmentation of this bitopic ligand led to the identification of N-butyl-1H-indole-2-carboxamide, which displayed increased negative cooperativity and affinity for the D2R. nih.govacs.org

CompoundTargetActivityKey Interactions
3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k)CysLT1Potent and selective antagonist (IC50 = 0.0059 μM)Not detailed in the provided search results. nih.gov
N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652)Dopamine D2 ReceptorNegative Allosteric ModulatorHydrogen bond with Glu95 and hydrophobic interaction with Val91. nih.gov
N-butyl-1H-indole-2-carboxamideDopamine D2 ReceptorNegative Allosteric ModulatorNot detailed in the provided search results. nih.govacs.org

Interaction with Other Key Biological Proteins (e.g., 14-3-3η protein)

Recent research has identified the 14-3-3η protein as a significant biological target for derivatives of 1H-indole-2-carboxylic acid in the context of cancer therapy. A series of novel 1H-indole-2-carboxylic acid derivatives were designed and synthesized with the aim of targeting the 14-3-3η protein for the treatment of liver cancer. nih.gov

Through several rounds of structural optimization, a specific derivative, designated as C11, demonstrated a notable affinity for the 14-3-3η protein. nih.gov This enhanced binding affinity translated into potent inhibitory activity against a range of human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B cells. nih.gov Notably, compound C11 also exhibited significant inhibitory effects on chemotherapy-resistant Bel-7402/5-Fu cells. nih.gov

Further investigation into the mechanism of action through Western blot analysis and molecular docking studies revealed the anti-proliferative mechanisms of this class of small-molecule inhibitors. nih.gov It was demonstrated that compound C11 induces G1-S phase cell cycle arrest in liver cancer cells, highlighting its potential as a potent antitumor agent. nih.gov

Table 1: Inhibitory Activities of Compound C11 against Human Liver Cancer Cell Lines

Cell LineIC50 (μM)
Bel-7402Data not specified
SMMC-7721Data not specified
SNU-387Data not specified
Hep G2Data not specified
Hep 3BData not specified
Bel-7402/5-FuData not specified

Note: Specific IC50 values were not provided in the source material, but compound C11 was reported to have the best inhibitory activities. nih.gov

Understanding Specific Pharmacophores for Target Engagement

The engagement of 4-Cyano-1H-indole-2-carboxylic acid derivatives with their biological targets is dictated by specific structural features, known as pharmacophores. While research on the precise pharmacophores of the 4-cyano substituted derivatives is specific to their targets, broader studies on indole-2-carboxylic acid derivatives provide valuable insights into the key elements required for biological activity.

For a novel class of CysLT1 selective antagonists based on a 3-substituted 1H-indole-2-carboxylic acid scaffold, three essential pharmacophores were identified for their activity. These are the indole ring itself, the carboxylic acid function at the 2-position, and a specific (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group. nih.gov This highlights the critical role of the indole-2-carboxylic acid moiety as a foundational element for interaction with the CysLT1 receptor. nih.gov

In the context of HIV-1 integrase inhibitors, the indole-2-carboxylic acid scaffold has been identified as a potent foundation. mdpi.comnih.gov Binding conformation analysis revealed that the indole core and the C2 carboxyl group are crucial for chelating the two Mg2+ ions within the active site of the integrase enzyme. mdpi.comnih.gov Further structural optimizations demonstrated that the introduction of a long branch on the C3 position of the indole core enhances the interaction with a hydrophobic cavity near the active site, thereby significantly improving the inhibitory effect. mdpi.comnih.gov

For dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), derivatives of 6-acetamido-indole-2-carboxylic acid have shown promise. sci-hub.se Structure-activity relationship studies indicated that the 6-acetamido substitution on the indole ring is a key feature for potent dual inhibition. sci-hub.se

The exploration of 1H-indole-2-carboxamides against Trypanosoma cruzi also sheds light on important structural-activity relationships. It was found that small, aliphatic, electron-donating groups at the 5' position of the indole core were favored for activity. acs.org Conversely, analogs containing electron-withdrawing groups like halogens were found to be inactive. acs.org

These examples collectively underscore the importance of the indole-2-carboxylic acid core as a versatile scaffold. The specific substitutions at various positions on the indole ring are critical in determining the target specificity and potency of the resulting derivatives. The cyano group at the 4-position of the indole ring in this compound undoubtedly plays a significant role in modulating its electronic properties and spatial conformation, thereby influencing its interaction with specific biological targets.

Future Research Directions and Translational Perspectives for 4 Cyano 1h Indole 2 Carboxylic Acid

Development of Novel Synthetic Methodologies for Complex Analogs

The synthesis of complex analogs of 4-cyano-1H-indole-2-carboxylic acid is a crucial step towards exploring its full potential. Future research will likely focus on developing versatile and efficient synthetic strategies to access a diverse range of derivatives. Drawing inspiration from established methods for other indole (B1671886) derivatives, several avenues can be pursued.

One promising approach is the adaptation of the Fischer indole synthesis, a robust method for constructing the indole core. By utilizing appropriately substituted phenylhydrazines and pyruvic acid derivatives, a variety of analogs with modifications on the benzene (B151609) ring portion of the indole nucleus could be generated. Furthermore, modern advancements in catalysis, such as the use of microwave irradiation and ionic liquids, could enhance the efficiency and environmental friendliness of these syntheses. nih.gov

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, offer another powerful tool for functionalizing the indole scaffold. acs.org These methods could be employed to introduce a wide array of substituents at various positions of the this compound core, allowing for the systematic exploration of structure-activity relationships (SAR). For instance, the introduction of different aryl or alkyl groups could modulate the compound's electronic properties and steric profile, influencing its biological activity.

Moreover, the development of novel C-H activation and functionalization strategies specific to the indole nucleus will be instrumental. These methods would allow for the direct introduction of functional groups without the need for pre-functionalized starting materials, streamlining the synthesis of complex analogs.

Exploration of New Biological Targets and Pathways

The indole-2-carboxylic acid scaffold is a well-established pharmacophore found in numerous biologically active compounds. This suggests that this compound and its analogs are likely to interact with a range of biological targets, offering therapeutic potential in various disease areas.

A significant area of future investigation will be in the field of oncology. Derivatives of indole-2-carboxylic acid have been identified as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), two key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism that are implicated in tumor immune evasion. sci-hub.se Given this precedent, it is highly probable that this compound derivatives could also act as modulators of this pathway, making them attractive candidates for cancer immunotherapy. sci-hub.se

Another promising avenue is the development of antiviral agents. The indole-2-carboxylic acid core has been successfully utilized to design potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. mdpi.comnih.govnih.gov The unique electronic properties conferred by the cyano group at the 4-position of this compound could lead to novel binding interactions within the active site of viral enzymes, potentially resulting in inhibitors with improved potency and resistance profiles.

Furthermore, the structural similarity of the indole ring to the neurotransmitter serotonin (B10506) suggests that analogs of this compound could be explored for their activity on neurological targets, such as dopamine (B1211576) receptors. acs.org

Advanced Computational Approaches for Rational Design

To accelerate the discovery and optimization of bioactive analogs of this compound, advanced computational approaches will be indispensable. Molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding modes of these compounds with their biological targets. nih.govsci-hub.se

By creating virtual libraries of this compound derivatives and docking them into the active sites of known targets like IDO1/TDO or HIV-1 integrase, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities. sci-hub.semdpi.com These computational models can also help in understanding the key molecular interactions that govern binding, guiding the rational design of more potent and selective inhibitors. For instance, computational studies can predict how modifications to the indole scaffold will affect interactions with specific amino acid residues in the target protein. nih.gov

Quantitative structure-activity relationship (QSAR) studies will also play a crucial role. By correlating the structural features of a series of analogs with their biological activity, QSAR models can be developed to predict the activity of novel, unsynthesized compounds. This approach can significantly reduce the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient.

Application in Chemical Biology Probes

The intrinsic fluorescence properties of the cyanoindole scaffold make this compound an excellent candidate for the development of chemical biology probes. squarespace.comrsc.orgrsc.orgnih.govresearchgate.net These probes are powerful tools for studying biological processes in real-time and within a cellular context.

Analogs of this compound could be designed as fluorescent probes to visualize specific biological targets or to report on changes in the cellular environment, such as pH or the presence of specific ions. nih.gov For example, by attaching a reactive group to the indole scaffold, a probe could be designed to covalently label a target protein, allowing for its visualization and tracking within the cell.

Furthermore, the development of "turn-on" fluorescent probes, where the fluorescence is quenched until the probe interacts with its target, is a particularly exciting direction. This approach can significantly improve the signal-to-noise ratio in imaging experiments. The versatility of the indole scaffold allows for the incorporation of various functional groups that can act as quenching moieties or recognition elements for specific analytes. nih.gov

Biotinylated versions of indole derivatives have also been successfully used as bifunctional probes to detect indole-binding proteins. acs.org A similar strategy could be applied to this compound to identify its protein interaction partners, thereby elucidating its mechanism of action and identifying new biological targets.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 4-Cyano-1H-indole-2-carboxylic acid?

  • Answer : The compound belongs to the class of indolecarboxylic acids, characterized by a cyano group at position 4 and a carboxylic acid moiety at position 2 of the indole ring. Spectroscopic identification includes mass spectrometry (exact mass: ~161.05 g/mol) and analysis of the SMILES notation (OC(=O)C1=CC2=C(N1)C=CC=C2 with cyano substitution at position 4). Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for confirming functional groups and regiochemistry .

Q. What synthetic routes are commonly employed to prepare indole-2-carboxylic acid derivatives?

  • Answer : A standard method involves condensation reactions using 3-formyl-indole-2-carboxylic acid intermediates. For example, refluxing with acetic acid and sodium acetate facilitates the formation of Schiff bases or heterocyclic adducts (e.g., thiazolidinone derivatives). Reaction conditions (3–5 h reflux, 1.1:1 molar ratios) must be optimized to minimize byproducts .

Q. How can researchers purify this compound effectively?

  • Answer : Recrystallization from acetic acid is a widely used method for indole-carboxylic acid derivatives. Post-synthesis, the precipitate is filtered and recrystallized to achieve >95% purity. High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for analytical validation .

Advanced Research Questions

Q. How can regioselectivity challenges during cyano and carboxylic acid group introduction be addressed?

  • Answer : Regioselectivity is influenced by electronic and steric factors. Using directing groups (e.g., formyl at position 3) or protecting groups (e.g., ethyl esters) can enhance specificity. For example, sodium acetate in acetic acid media promotes selective cyclization during thiazole ring formation, as demonstrated in analogous indole derivatives .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Answer : The electron-withdrawing cyano group activates the indole ring for nucleophilic aromatic substitution. Density functional theory (DFT) studies on similar compounds suggest that the carboxylic acid moiety stabilizes intermediates via hydrogen bonding, which can be validated using kinetic isotope effects or substituent variation experiments .

Q. How should contradictions in reported bioactivity data for derivatives be resolved?

  • Answer : Cross-validation using standardized assays (e.g., enzyme inhibition or cytotoxicity screens) is essential. For instance, derivatives synthesized via Method a (Schiff base formation) in Scheme 2 showed distinct bioactivity compared to Method b (thiourea condensation), highlighting the need to correlate synthetic routes with biological outcomes .

Q. What strategies optimize solvent systems for synthesizing acid-sensitive indole derivatives?

  • Answer : Polar aprotic solvents (e.g., dimethylformamide) or acidic media (acetic acid) are preferred to stabilize reactive intermediates. In cases of acid sensitivity, low-temperature reactions (<0°C) or buffered conditions (pH 4–6) can mitigate decomposition, as shown in analogous isoindole-carboxylic acid syntheses .

Methodological Considerations

  • Analytical Validation : Use HPLC (≥98% purity) and tandem mass spectrometry (LC-MS/MS) to confirm molecular integrity .
  • Safety Protocols : Follow guidelines for handling cyanated compounds, including PPE (gloves, masks) and waste disposal via certified agencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.